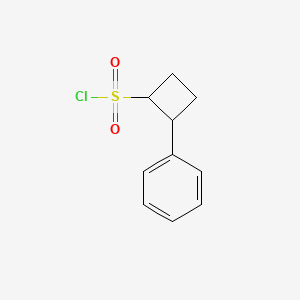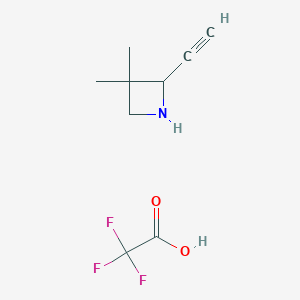
(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Methoxy Group: The methoxy group is introduced through an alkylation reaction. This step often involves the use of methanol and a suitable base to facilitate the substitution reaction.
Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: This compound contains a pyridine ring, which may confer different biological activities compared to (3S,5R)-5-methoxy-3-methylpiperidin-3-ol hydrochloride.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties. Its methoxy and methyl groups, along with the piperidine ring, make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
(3S,5R)-5-methoxy-3-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(9)3-6(10-2)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Clave InChI |
YLWSLLAMPOBYQR-HHQFNNIRSA-N |
SMILES isomérico |
C[C@@]1(C[C@H](CNC1)OC)O.Cl |
SMILES canónico |
CC1(CC(CNC1)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


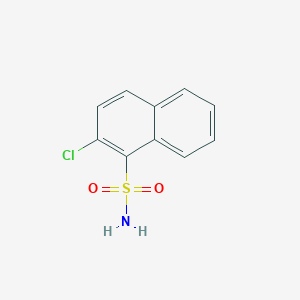
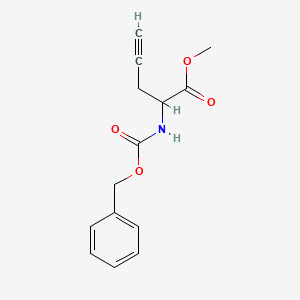
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


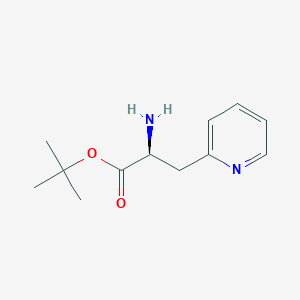
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
